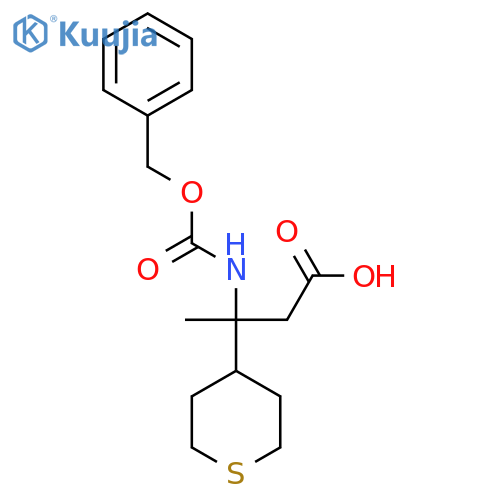

Cas no 2171982-38-8 (3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid)

2171982-38-8 structure

商品名:3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid

3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid

- 3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid

- 2171982-38-8

- EN300-1283867

-

- インチ: 1S/C17H23NO4S/c1-17(11-15(19)20,14-7-9-23-10-8-14)18-16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,18,21)(H,19,20)

- InChIKey: NQXBBLSBIOXAOS-UHFFFAOYSA-N

- ほほえんだ: S1CCC(CC1)C(C)(CC(=O)O)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 337.13477939g/mol

- どういたいしつりょう: 337.13477939g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 405

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1283867-250mg |

3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid |

2171982-38-8 | 250mg |

$708.0 | 2023-10-01 | ||

| Enamine | EN300-1283867-50mg |

3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid |

2171982-38-8 | 50mg |

$647.0 | 2023-10-01 | ||

| Enamine | EN300-1283867-5000mg |

3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid |

2171982-38-8 | 5000mg |

$2235.0 | 2023-10-01 | ||

| Enamine | EN300-1283867-500mg |

3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid |

2171982-38-8 | 500mg |

$739.0 | 2023-10-01 | ||

| Enamine | EN300-1283867-100mg |

3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid |

2171982-38-8 | 100mg |

$678.0 | 2023-10-01 | ||

| Enamine | EN300-1283867-10000mg |

3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid |

2171982-38-8 | 10000mg |

$3315.0 | 2023-10-01 | ||

| Enamine | EN300-1283867-1.0g |

3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid |

2171982-38-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1283867-2500mg |

3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid |

2171982-38-8 | 2500mg |

$1509.0 | 2023-10-01 | ||

| Enamine | EN300-1283867-1000mg |

3-{[(benzyloxy)carbonyl]amino}-3-(thian-4-yl)butanoic acid |

2171982-38-8 | 1000mg |

$770.0 | 2023-10-01 |

3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

2171982-38-8 (3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid) 関連製品

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬